tert-Butyl (7-(cyclobutylamino)heptyl)carbamate
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Overview
Description
tert-Butyl (7-(cyclobutylamino)heptyl)carbamate is a chemical compound with the molecular formula C16H32N2O2. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate typically involves the reaction of 7-aminoheptanol with cyclobutylamine, followed by protection of the resulting amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the efficient synthesis of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (7-(cyclobutylamino)heptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
tert-Butyl (7-(cyclobutylamino)heptyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (7-(cyclobutylamino)heptyl)carbamate involves the formation of stable carbamate bonds, which protect amine groups from unwanted reactions. The tert-butyl group provides steric hindrance, preventing nucleophilic attack on the protected amine. This stability is crucial in multi-step synthesis processes where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (7-aminoheptyl)carbamate
- tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
- tert-Butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate
Uniqueness
tert-Butyl (7-(cyclobutylamino)heptyl)carbamate is unique due to the presence of the cyclobutylamino group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring selective protection and deprotection of amine groups .
Properties
IUPAC Name |
tert-butyl N-[7-(cyclobutylamino)heptyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O2/c1-16(2,3)20-15(19)18-13-8-6-4-5-7-12-17-14-10-9-11-14/h14,17H,4-13H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIGWIXXKFPGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCNC1CCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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